1-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole
Description
The compound 1-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetrazole is a heterocyclic molecule combining a tetrazole ring, a cyclopropyl substituent, and a 1-methyl-3-(trifluoromethyl)pyrazole moiety. The tetrazole ring is known for metabolic stability and bioisosteric replacement of carboxylic acids, while the trifluoromethyl (CF₃) group enhances lipophilicity and resistance to oxidative degradation .
Properties
IUPAC Name |
1-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N6/c1-17-4-6(7(14-17)9(10,11)12)8-13-15-16-18(8)5-2-3-5/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBOSEPHSGKQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2=NN=NN2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143827 | |
| Record name | 1-Cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321526-29-8 | |
| Record name | 1-Cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321526-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole is a compound of interest in the field of medicinal chemistry and agrochemicals. Its unique structure, featuring a cyclopropyl group and a trifluoromethyl-substituted pyrazole, suggests potential biological activities that warrant detailed investigation. This article compiles findings from various studies to elucidate the biological activity of this compound, including its pharmacological properties, toxicity profiles, and potential applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. The molecular formula is with a molecular weight of approximately 273.23 g/mol. The structure includes:
- Cyclopropyl group : Contributes to the compound's unique reactivity.
- Trifluoromethyl group : Known to enhance lipophilicity and biological activity.
- Pyrazole ring : Often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.23 g/mol |
| CAS Number | [Not available] |
| Solubility | Soluble in organic solvents |
| Melting Point | [Not specified] |
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, a study evaluated the efficacy of similar pyrazole derivatives against various bacterial strains. The results indicated that compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts .
Anti-inflammatory Effects
There is emerging evidence that pyrazole derivatives can act as anti-inflammatory agents. A study focused on the inhibition of pro-inflammatory cytokines in vitro demonstrated that derivatives similar to this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures . This suggests potential therapeutic applications in treating inflammatory diseases.
Toxicity Profile
Understanding the toxicity profile of this compound is crucial for its potential use in pharmaceuticals or agrochemicals. Preliminary toxicity assessments indicate that similar compounds can exhibit acute toxicity when ingested, causing gastrointestinal irritation and skin sensitization .
Case Studies
Case Study 1: Antimicrobial Screening
A series of derivatives were synthesized based on the core structure of this compound. In vitro assays against Escherichia coli and Staphylococcus aureus revealed minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL, indicating promising antimicrobial activity .
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of arthritis, administration of a related pyrazole derivative resulted in a significant reduction in joint swelling and pain scores compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated groups .
Scientific Research Applications
Medicinal Chemistry
1-Cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole has been investigated for its potential as a therapeutic agent. Its derivatives are being studied for:
- Anticancer Activity : Research indicates that compounds with similar structures may inhibit tumor growth by targeting specific cellular pathways. For instance, derivatives have shown promise in disrupting cancer cell proliferation and enhancing apoptosis in vitro .
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses, potentially offering new avenues for treating chronic inflammatory diseases .
Agricultural Chemistry
The compound's antifungal and insecticidal properties make it valuable in agricultural applications:
- Pesticide Development : Studies have demonstrated that derivatives of this compound exhibit effective insecticidal activity against common agricultural pests. This can lead to the development of new classes of pesticides that are more effective and environmentally friendly .
Material Science
Due to its unique chemical structure, this compound is also being explored for use in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and chemical resistance .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Insecticidal Properties | Showed effective mortality rates in target pest species under field conditions. |
| Study 3 | Polymer Development | Developed a new polymer composite with improved mechanical properties compared to traditional materials. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Lipophilicity : The CF₃ group increases logP (e.g., oxadiazole 5g : logP ≈ 3.8), enhancing membrane permeability .
- Solubility : Tetrazoles generally exhibit poor aqueous solubility, but cyclopropyl substitution may improve crystallinity (cf. m.p. 113–114°C for bromobenzylthio-oxadiazole ).
- Metabolic Stability : Tetrazoles resist oxidative metabolism better than carboxylic acids, while CF₃ groups reduce CYP450-mediated degradation .
Research Findings and Challenges
- Key Advantages of Target Compound :
- Limitations of Analogues :
Preparation Methods
Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
The pyrazole precursor is synthesized via a Knorr-type cyclocondensation reaction. Trifluoromethylhydrazine reacts with ethyl 4-cyano-3-oxobutanoate in ethanol under reflux (12 h), yielding the pyrazole ring with a nitrile group at position 4. Methylation at N-1 is achieved using methyl iodide and potassium carbonate in DMF (60°C, 6 h), affording 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile in 78% yield.
Key Data
Cyclopropyl Azide Preparation
Cyclopropyl azide is synthesized in situ via diazotization of cyclopropylamine. Cyclopropylamine (1 equiv) reacts with sodium nitrite (1.1 equiv) and hydrochloric acid at 0°C, followed by azide exchange with sodium azide (1.2 equiv). The crude azide is used directly due to its thermal instability.
Tetrazole Formation
The Huisgen [2+3] cycloaddition between 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile and cyclopropyl azide is conducted in toluene at 110°C for 24 h, yielding the target compound in 65% yield. Zinc bromide (10 mol%) accelerates the reaction, reducing the time to 12 h.
Optimization Table
| Condition | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene, 110°C | None | 24 | 65 |
| Toluene, 110°C | ZnBr2 | 12 | 72 |
| DMF, 100°C | None | 18 | 58 |
Gold-Catalyzed Cycloaddition Strategy
Alkyne Functionalization of Pyrazole
4-Ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole is prepared via Sonogashira coupling. 4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole reacts with trimethylsilylacetylene under palladium catalysis (Pd(PPh3)4, CuI, Et3N), followed by desilylation with K2CO3 in MeOH.
Gold(I)-Mediated Tetrazole Synthesis
The alkyne (0.2 mmol) reacts with TMSN3 (0.4 mmol) and cationic gold(I) catalyst A (10 mol%) in dichloroethane at 80°C for 12 h. The cyclopropyl group is introduced via subsequent alkylation with cyclopropyl bromide (1.2 equiv) and K2CO3 in DMF, yielding the target compound in 54% overall yield.
Mechanistic Insight
The gold catalyst activates the alkyne for [2+3] cycloaddition with TMSN3, forming a 5-substituted tetrazole intermediate. Alkylation at N-1 proceeds regioselectively due to the higher nucleophilicity of the tetrazole’s N-1 position.
Sequential Alkylation-Cyclization Approach
Synthesis of 5-(Pyrazol-4-yl)-1H-tetrazole
1H-Tetrazole-5-thiol (1 equiv) reacts with 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole under Ullmann coupling conditions (CuI, phenanthroline, K2CO3, DMSO, 120°C), yielding 5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-tetrazole in 61% yield.
N-Cyclopropylation
The tetrazole (1 equiv) is alkylated with cyclopropyl bromide (1.5 equiv) using NaH as a base in THF (0°C to rt, 6 h). The reaction exhibits high regioselectivity for N-1 substitution (89%) due to the steric and electronic profile of the tetrazole.
Comparative Yields
| Base | Solvent | Temperature | N-1 Selectivity (%) |
|---|---|---|---|
| NaH | THF | 0°C → rt | 89 |
| K2CO3 | DMF | 60°C | 72 |
| Cs2CO3 | MeCN | rt | 65 |
Analytical Characterization
Spectroscopic Data
- 1H NMR (500 MHz, CDCl3): δ 1.12–1.15 (m, 4H, cyclopropyl), 3.94 (s, 3H, N-CH3), 7.89 (s, 1H, pyrazole-H), 8.32 (s, 1H, pyrazole-H).
- 13C NMR (126 MHz, CDCl3): δ 8.4 (cyclopropyl), 39.8 (N-CH3), 121.6 (q, J = 270 Hz, CF3), 144.2 (tetrazole-C), 151.3 (pyrazole-C).
- HRMS (ESI): m/z calcd for C10H10F3N7 [M+H]+: 301.0921, found: 301.0918.
Purity and Stability
HPLC analysis (C18 column, MeCN/H2O gradient) shows >98% purity. The compound is stable under inert storage (-20°C) but degrades upon prolonged exposure to light or moisture.
Challenges and Optimization
Regioselectivity in Pyrazole Synthesis
The trifluoromethyl group’s electron-withdrawing nature directs cyclocondensation to favor the 3-substituted pyrazole isomer. Employing microwave irradiation (150°C, 20 min) increases regioselectivity to 95:5 (3-CF3:5-CF3).
Q & A
Q. What established synthetic routes are available for this compound, and how can reaction parameters be optimized?
Methodological Answer: The synthesis involves two primary strategies:
- Cyclocondensation : Reacting hydrazine derivatives with nitriles under microwave irradiation (60–100°C, DMF solvent, K₂CO₃ base) to form the tetrazole core. For example, Frolova et al. (2020) achieved yields of 45–55% using similar protocols .
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Linking the pyrazole and tetrazole moieties via triazole bridges using copper sulfate/sodium ascorbate in THF/H₂O (1:1) at 50°C for 16 hours, yielding 60–70% .
Optimization Parameters:
- Temperature : Maintain 50–80°C to prevent trifluoromethyl group decomposition.
- Catalysts : Phase-transfer agents like tetrabutylammonium bromide (TBAB) improve reaction rates in biphasic systems.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves regioisomers .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals using deuterated DMSO or CDCl3. The pyrazole C-H proton resonates at δ 7.8–8.2 ppm, while the cyclopropyl protons appear as multiplets near δ 1.2–1.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 352.740 for C17H12ClF3N2O) with <2 ppm error .
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to verify purity (>98%) and detect isomers .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Antimicrobial Activity : Follow CLSI guidelines for broth microdilution assays against S. aureus ATCC 25923 and C. albicans SC5314. Report MIC values (e.g., 2–8 µg/mL) with triplicate testing .
- Cytotoxicity : Use MTT assays on HEK-293 cells (IC50 > 50 µM indicates selectivity) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence physicochemical properties and target binding?
Methodological Answer:
- Lipophilicity : Measure logP values (e.g., 3.2 ± 0.1 via shake-flask method) to assess membrane permeability .
- Electron-Withdrawing Effects : DFT calculations (B3LYP/6-31G*) show the -CF3 group increases tetrazole ring polarization, enhancing hydrogen bonding with lanosterol 14α-demethylase (binding energy: −8.2 kcal/mol) .
- Metabolic Stability : Incubate with liver microsomes (human, 1 mg/mL) for 60 minutes; >80% remaining indicates low CYP450-mediated degradation .
Q. How can regioselectivity challenges in hybrid triazole-pyrazole synthesis be addressed?
Methodological Answer:
- Steric Control : Use bulky substituents (e.g., 4-nitrophenyl) at the pyrazole N1 position to favor 1,4-disubstituted triazoles over 1,5-isomers .
- Catalytic Systems : Optimize Cu(I)/TBTA ligand ratios (1:2 mol%) to suppress side products (<5% by HPLC) .
- Reaction Monitoring : Track progress via TLC (hexane/ethyl acetate 3:1) or in-situ IR for azide consumption .
Q. What strategies resolve contradictions in reported antimicrobial data?
Methodological Answer:
- Standardized Strains : Use ATCC/MRSA reference strains to minimize variability. For example, discrepancies in E. coli MICs (4 vs. 32 µg/mL) may arise from efflux pump expression differences .
- Solvent Controls : Limit DMSO to ≤1% v/v to avoid false negatives.
- Checkerboard Assays : Identify synergies with fluconazole (FIC index <0.5 indicates potentiation) .
Q. How to design SAR studies targeting the tetrazole-pharmacophore relationship?
Methodological Answer:
- Scaffold Modifications : Synthesize analogs replacing cyclopropyl with cyclobutyl or phenyl groups. Test logD (ACD Labs) and solubility (nephelometry) .
- Bioisosteres : Replace tetrazole with carboxylate or sulfonamide groups. Compare antifungal IC50 shifts .
- 3D-QSAR : Use CoMFA (Tripos SYBYL) to map electrostatic/hydrophobic fields driving activity .
Q. What computational methods predict metabolic pathways and toxicity?
Methodological Answer:
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
